molecular formula C11H16O B2464696 2-(3-Ethylphenyl)-2-propanol CAS No. 104174-63-2

2-(3-Ethylphenyl)-2-propanol

Cat. No.: B2464696
CAS No.: 104174-63-2
M. Wt: 164.248
InChI Key: SVFNWUJDADJYPF-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-2-propanol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the third position and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-2-propanol typically involves the alkylation of 3-ethylphenyl magnesium bromide with acetone, followed by hydrolysis. The reaction conditions include:

    Step 1: Preparation of 3-ethylphenyl magnesium bromide by reacting 3-ethylbromobenzene with magnesium in dry ether.

    Step 2: Addition of acetone to the Grignard reagent to form the intermediate.

    Step 3: Hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3-ethylphenyl)-2-propanone.

    Reduction: The compound can be reduced to form 2-(3-ethylphenyl)-2-propanamine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: 2-(3-ethylphenyl)-2-propanone.

    Reduction: 2-(3-ethylphenyl)-2-propanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Ethylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

    2-Phenyl-2-propanol: Lacks the ethyl substitution on the phenyl ring, resulting in different reactivity and properties.

    2-(4-Ethylphenyl)-2-propanol: Similar structure but with the ethyl group at the fourth position, leading to variations in steric and electronic effects.

    2-(3-Methylphenyl)-2-propanol: Substituted with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: 2-(3-Ethylphenyl)-2-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-ethylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFNWUJDADJYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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